molecular formula C12H18N2 B13584305 1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine

Cat. No.: B13584305
M. Wt: 190.28 g/mol
InChI Key: OFNWSZAIMUYXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine is an organic compound featuring a pyrrolidine ring attached to a phenyl group via an ethanamine linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethanone with pyrrolidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring displaces the bromine atom, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in drug development for treating various diseases.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s unique structure allows it to fit into binding sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2/c1-10(13)11-6-2-3-7-12(11)14-8-4-5-9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3

InChI Key

OFNWSZAIMUYXAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1N2CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.